molecular formula C16H17N5O3S B3008408 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1396847-18-9

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No. B3008408
CAS RN: 1396847-18-9
M. Wt: 359.4
InChI Key: PVEFQLVXNVPLGY-UHFFFAOYSA-N
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Description

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have examined the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor, butachlor, metolachlor) in human and rat liver microsomes. These compounds, which include structural motifs similar to the specified chemical, have been investigated for their carcinogenic potential, metabolic pathways, and the role of cytochrome P450 isoforms in their metabolism. Such research contributes to understanding the environmental impact and health risks associated with these herbicides (Coleman et al., 2000).

Antitumor Activity of Amide Derivatives

The synthesis and evaluation of amide derivatives bearing different heterocyclic rings have been conducted to assess their antitumor activity. Derivatives utilizing the benzothiazole structure as a pharmacophoric group have shown considerable activity against various cancer cell lines. This illustrates the potential of specific structural frameworks in developing anticancer agents (Yurttaş et al., 2015).

Green Synthesis of Chemical Intermediates

The catalytic hydrogenation for the synthesis of "N-(3-Amino-4-methoxyphenyl)acetamide," an important intermediate in the production of azo disperse dyes, highlights the advancements in green chemistry. This approach emphasizes the reduction of environmental impact through the use of novel catalysts and more sustainable processes (Zhang Qun-feng, 2008).

Synthesis and Biological Evaluation of Thiazole Derivatives

Research into thiazole derivatives for their anticancer and antiviral activities demonstrates the broad applicability of these compounds in medical research. For example, specific thiazole-based compounds were found to exhibit high activity against certain virus strains, showcasing the potential for developing new therapeutic agents (Havrylyuk et al., 2013).

properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-24-9-8-20-16(23)21(19-18-20)13-6-4-12(5-7-13)17-15(22)11-14-3-2-10-25-14/h2-7,10H,8-9,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEFQLVXNVPLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.